8-ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the pyrazoloquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with ethyl, nitrophenyl, and phenyl substituents.
Preparation Methods
The synthesis of 8-ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate and phenylhydrazine in the presence of a catalyst can lead to the formation of the desired compound. The reaction typically requires refluxing in a suitable solvent such as ethanol or acetic acid .
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
8-ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, and electrophilic reagents such as halogens or sulfonyl chlorides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: Researchers use this compound to study its effects on cellular pathways and molecular targets. It can serve as a tool to investigate the mechanisms of action of related compounds.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cell proliferation or inflammation, leading to its anticancer or anti-inflammatory effects. The compound can also bind to DNA or proteins, disrupting their normal function and leading to cell death or inhibition of microbial growth .
Comparison with Similar Compounds
8-ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other pyrazoloquinoline derivatives, such as:
1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Lacks the ethyl group, which may affect its biological activity and solubility.
8-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: The methyl group may alter its reactivity and interaction with biological targets.
8-ethyl-1-(4-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: The position of the nitro group can influence its electronic properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications.
Properties
IUPAC Name |
8-ethyl-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2/c1-2-16-11-12-22-20(13-16)24-21(15-25-22)23(17-7-4-3-5-8-17)26-27(24)18-9-6-10-19(14-18)28(29)30/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVHHEHKOAWINO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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